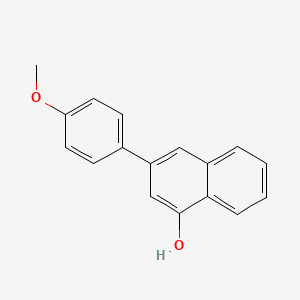
1-Naphthalenol, 3-(4-methoxyphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Methoxyphenyl)naphthalen-1-ol: is an organic compound that belongs to the class of naphthols, which are derivatives of naphthalene This compound features a naphthalene ring substituted with a 4-methoxyphenyl group and a hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-methoxyphenyl)naphthalen-1-ol typically involves the reaction of bis(3-bromo-4-methoxyphenyl)methanone with [4-(naphthalen-1-yl)phenyl]boronic acid in the presence of a palladium catalyst (Pd[P(C6H5)3]4) and sodium carbonate (Na2CO3) in a mixture of water and toluene at 110°C for 7 hours .
Industrial Production Methods: While specific industrial production methods for 3-(4-methoxyphenyl)naphthalen-1-ol are not widely documented, the general approach involves large-scale organic synthesis techniques, utilizing similar reaction conditions as described above, but optimized for higher yields and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of reduced naphthol derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy and hydroxyl groups can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, in solvents like ethanol or ether.
Substitution: Halogenating agents, nitrating agents, sulfonating agents under controlled conditions.
Major Products:
Oxidation: Quinones, naphthoquinones.
Reduction: Reduced naphthol derivatives.
Substitution: Halogenated, nitrated, or sulfonated naphthols.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-(4-Methoxyphenyl)naphthalen-1-ol is used as a precursor in the synthesis of various organic compounds, including photochromic materials and fluorescent dyes .
Medicine: Research is ongoing to explore the compound’s potential as an antioxidant and anticancer agent, with studies indicating its effectiveness against certain cancer cell lines .
Industry: In the industrial sector, 3-(4-methoxyphenyl)naphthalen-1-ol is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties .
Wirkmechanismus
The mechanism of action of 3-(4-methoxyphenyl)naphthalen-1-ol involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . In anticancer applications, the compound induces apoptosis in cancer cells by modulating signaling pathways and interacting with specific molecular targets .
Vergleich Mit ähnlichen Verbindungen
Naphthopyrans: Known for their photochromic properties and used in optical applications.
Naphthalen-2-amine derivatives: Utilized in the development of hole-transporting materials for perovskite solar cells.
Uniqueness: 3-(4-Methoxyphenyl)naphthalen-1-ol stands out due to its combination of a methoxyphenyl group and a hydroxyl group on the naphthalene ring, which imparts unique chemical reactivity and potential for diverse applications in various fields.
Eigenschaften
CAS-Nummer |
30069-70-6 |
|---|---|
Molekularformel |
C17H14O2 |
Molekulargewicht |
250.29 g/mol |
IUPAC-Name |
3-(4-methoxyphenyl)naphthalen-1-ol |
InChI |
InChI=1S/C17H14O2/c1-19-15-8-6-12(7-9-15)14-10-13-4-2-3-5-16(13)17(18)11-14/h2-11,18H,1H3 |
InChI-Schlüssel |
FSMJUDUECIMLNU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=CC3=CC=CC=C3C(=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



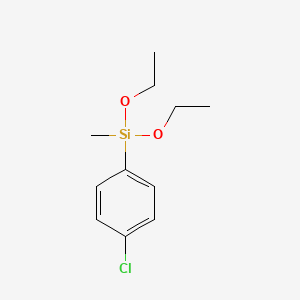

![6-(4-Chlorophenyl)-6,7-dihydro-5h-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B11866143.png)


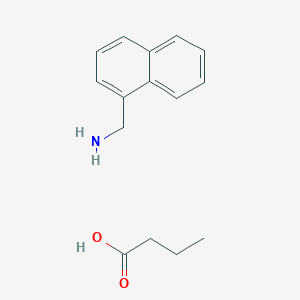
![6-Chloro-5-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione](/img/structure/B11866168.png)

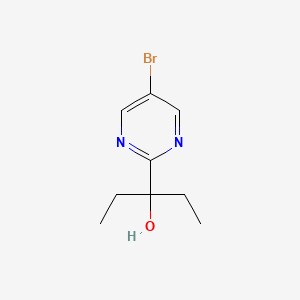
![5-Amino-1-(3-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11866178.png)
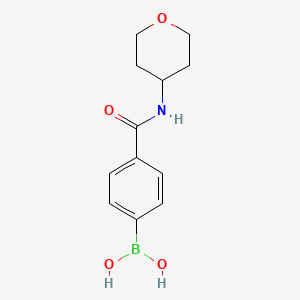

![6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyrazine](/img/structure/B11866195.png)
